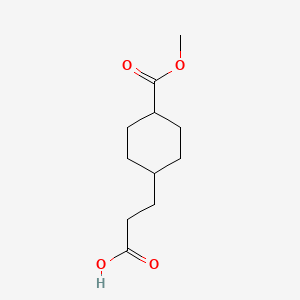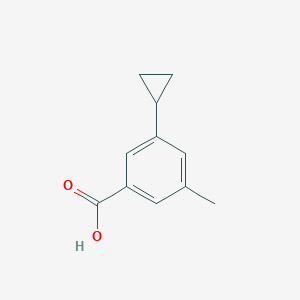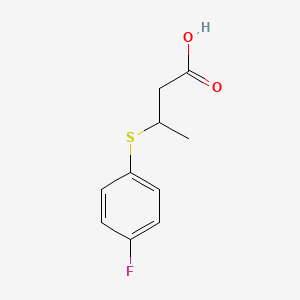
trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid: is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a methoxycarbonyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives followed by subsequent functional group transformations. One common method includes the use of methoxycarbonylation reactions under controlled conditions to introduce the methoxycarbonyl group onto the cyclohexyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
Chemistry: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and carboxylic acid groups.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties.
作用機序
The mechanism by which trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.
類似化合物との比較
Trans 3-(4-(Tert-Butoxycarbonyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The methoxycarbonyl group offers unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
3-(4-methoxycarbonylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |
InChIキー |
QBQPWNZJRPILOD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)




![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)


